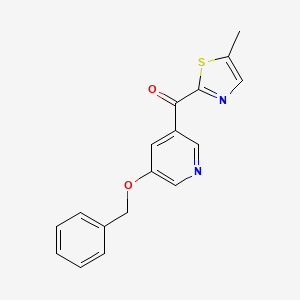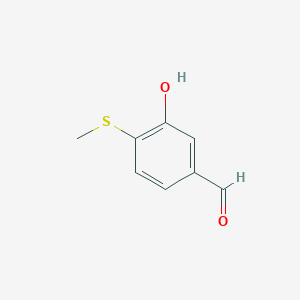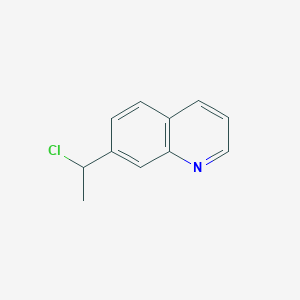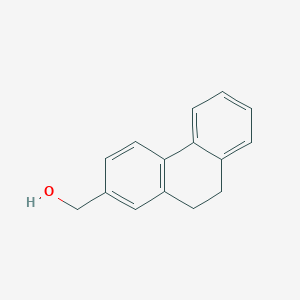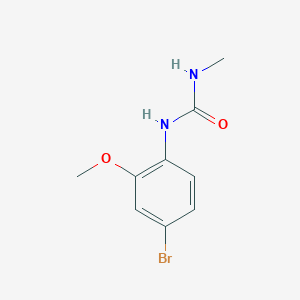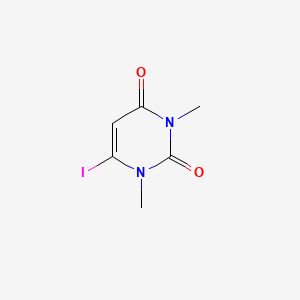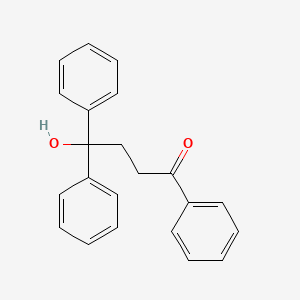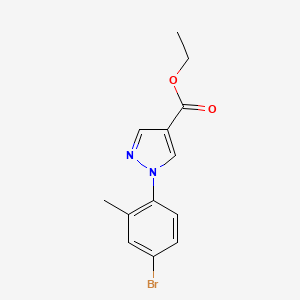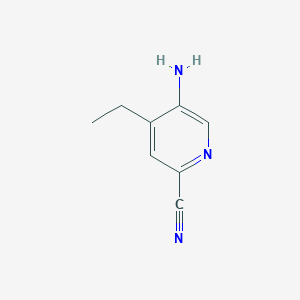
4-Iodo-3-methyl-1-(3-(pyrrolidin-1-yl)propyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo-3-methyl-1-[3-(1-pyrrolidinyl)propyl]-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This particular compound is characterized by the presence of an iodine atom at the 4-position, a methyl group at the 3-position, and a pyrrolidinylpropyl group at the 1-position of the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-methyl-1-[3-(1-pyrrolidinyl)propyl]-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1H-pyrazole with 1-iodopropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Another approach involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-iodo-3-methyl-1H-pyrazole is reacted with a suitable boronic acid derivative of the pyrrolidinylpropyl group. This method offers high selectivity and yields under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions
4-Iodo-3-methyl-1-[3-(1-pyrrolidinyl)propyl]-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group at the 3-position can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyrazole ring can be reduced to form dihydropyrazoles using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base (e.g., sodium hydroxide) and a polar aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents like potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dihydropyrazoles.
科学的研究の応用
4-Iodo-3-methyl-1-[3-(1-pyrrolidinyl)propyl]-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to its structural similarity to known bioactive compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-Iodo-3-methyl-1-[3-(1-pyrrolidinyl)propyl]-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrrolidinylpropyl group can enhance the compound’s binding affinity to certain biological targets, while the iodine atom can participate in halogen bonding interactions, contributing to the overall activity.
類似化合物との比較
Similar Compounds
3-Methyl-1-[3-(1-pyrrolidinyl)propyl]-1H-pyrazole: Lacks the iodine atom, which may result in different reactivity and biological activity.
4-Iodo-1-[3-(1-pyrrolidinyl)propyl]-1H-pyrazole: Lacks the methyl group at the 3-position, which can affect its chemical properties and interactions.
4-Iodo-3-methyl-1H-pyrazole:
Uniqueness
The presence of both the iodine atom and the pyrrolidinylpropyl group in 4-Iodo-3-methyl-1-[3-(1-pyrrolidinyl)propyl]-1H-pyrazole makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
特性
分子式 |
C11H18IN3 |
|---|---|
分子量 |
319.19 g/mol |
IUPAC名 |
4-iodo-3-methyl-1-(3-pyrrolidin-1-ylpropyl)pyrazole |
InChI |
InChI=1S/C11H18IN3/c1-10-11(12)9-15(13-10)8-4-7-14-5-2-3-6-14/h9H,2-8H2,1H3 |
InChIキー |
JVXFZAFLQAQAFI-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1I)CCCN2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


